
(R)-3-(Trifluoromethyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-(Trifluoromethyl)morpholine hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO . It is a morpholine derivative with a trifluoromethyl group attached .
Molecular Structure Analysis
The molecular weight of “®-3-(Trifluoromethyl)morpholine hydrochloride” is 191.58 . The compound contains a morpholine ring, which is a six-membered ring with two heteroatoms, oxygen and nitrogen .Physical And Chemical Properties Analysis
“®-3-(Trifluoromethyl)morpholine hydrochloride” is a powder that should be stored in an inert atmosphere at 2-8°C . Its boiling point is not specified .Scientific Research Applications
Gene Function Inhibition Studies
Morpholino oligomers, including derivatives like (R)-3-(Trifluoromethyl)morpholine hydrochloride, have been extensively explored for their capability to inhibit gene function in various model organisms. This approach has proven to be a relatively simple and rapid method to study gene function, with applications across sea urchin, ascidian, zebrafish, frog, chick, and mouse models. The success of morpholino oligomers hinges on their precise application and the implementation of careful controls to ensure the validity of the gene function studies (Heasman, 2002).
Antioxidant Activity Analysis
The examination of antioxidant activity is crucial in various scientific fields, ranging from food engineering to medicine. Morpholine derivatives, like this compound, are integral in developing assays to assess the antioxidant capacity of complex samples. These methods include spectrophotometry-based assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, which are pivotal for understanding the kinetics or equilibrium states of antioxidant activities in biological samples (Munteanu & Apetrei, 2021).
Pharmaceutical Applications
The morpholine nucleus, including this compound, demonstrates a broad spectrum of pharmaceutical applications. Recent medicinal chemistry investigations have focused on developing new methods for synthesizing piperazine and morpholine derivatives, highlighting their potent pharmacophoric activities. This research has uncovered a current trend in the synthesis of these analogues, revealing their significant pharmaceutical applications (Mohammed et al., 2015).
Photoaffinity Labeling for Structural Biology
This compound and related compounds have been utilized in photoaffinity labeling (PAL) techniques to study the organization of biological systems. These techniques are crucial for identifying potential drug targets, investigating transport processes, and understanding the stereochemistry of ligand-receptor interactions. The application of PAL in structural biology underscores the versatility of morpholine derivatives in elucidating complex biological mechanisms (Vodovozova, 2007).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Mode of Action
Trifluoromethyl-containing compounds can undergo trifluoromethylation of carbon-centered radical intermediates
Biochemical Pathways
Trifluoromethyl-containing compounds can be involved in various biochemical pathways through selective C–F bond activation
Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFRHIUJBMHGLQ-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430086-53-5 |
Source


|
| Record name | (3R)-3-(trifluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
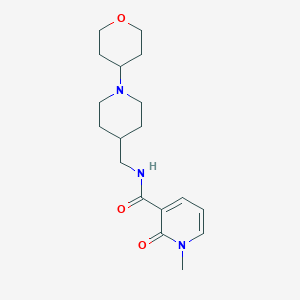

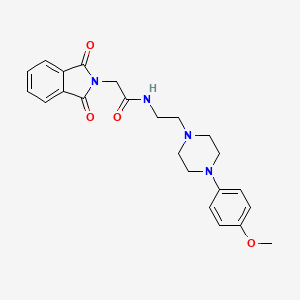
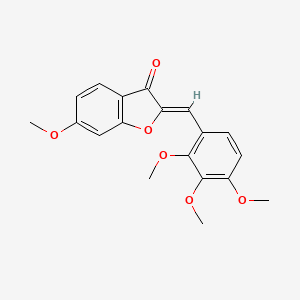
![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)

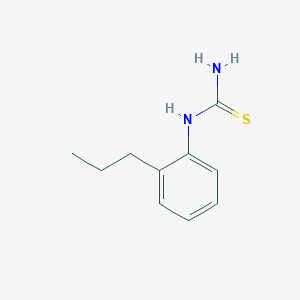
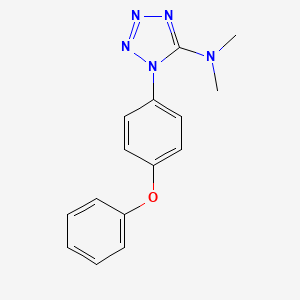
![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)
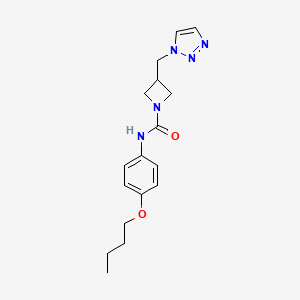
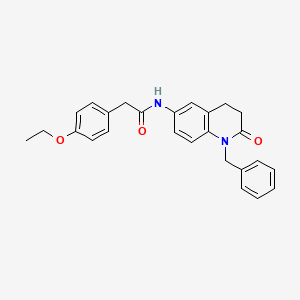

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2601972.png)

